molecular formula C8H6F3NO2 B1269884 2-Amino-3-(trifluoromethyl)benzoic acid CAS No. 313-12-2

2-Amino-3-(trifluoromethyl)benzoic acid

Cat. No. B1269884
CAS RN: 313-12-2
M. Wt: 205.13 g/mol
InChI Key: UNLVJVQEDSDPIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid, has been achieved through various methods. These compounds have been characterized by techniques like single-crystal X-ray diffraction, FT-IR spectroscopy, and computational methods, offering insights into the synthesis strategies that could be applicable to 2-Amino-3-(trifluoromethyl)benzoic acid (Yıldırım et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-Amino-3-(trifluoromethyl)benzoic acid and similar compounds has been extensively analyzed. For instance, studies on the crystal form of related molecules reveal nearly coplanar arrangements between the carboxyl group and the phenyl ring, which may influence the structural characteristics of 2-Amino-3-(trifluoromethyl)benzoic acid as well (Bhat & Vijayan, 1982).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-3-(trifluoromethyl)benzoic acid can be complex, as seen in the synthesis and reactivity of similar fluorinated compounds. For example, the enantioselective synthesis of related fluorinated amino acids demonstrates the potential reactions 2-Amino-3-(trifluoromethyl)benzoic acid might undergo to form structurally and functionally diverse derivatives (Jiang, Qin, & Qing, 2003).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, including their solubility, melting points, and crystalline structures, have been thoroughly studied. These studies provide a foundation for understanding the physical behavior of 2-Amino-3-(trifluoromethyl)benzoic acid in various environments and its potential applications in material science and chemistry (Ghauri et al., 1992).

Chemical Properties Analysis

The chemical properties of 2-Amino-3-(trifluoromethyl)benzoic acid, such as reactivity towards other compounds, stability under different conditions, and potential for forming various derivatives, are critical for its application in synthetic chemistry and pharmaceuticals. Investigations into the chemical properties of related compounds offer valuable insights into how the trifluoromethyl and amino groups affect the chemical behavior of these molecules (Liu et al., 2021).

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species

2-Amino-3-(trifluoromethyl)benzoic acid is utilized in developing novel fluorescence probes, like APF and HPF, to detect highly reactive oxygen species (hROS). These probes can differentiate between various ROS and have applications in studying hROS roles in biological and chemical contexts (Setsukinai et al., 2003).

Microbial Biosynthesis

This compound is part of a broader family of molecules used in microbial biosynthesis. For instance, 3-amino-benzoic acid (3AB) is a key molecule for producing compounds with various biological activities. The creation of a microbial biosynthetic system for 3AB production from glucose has been established, demonstrating its significance in metabolic engineering (Zhang & Stephanopoulos, 2016).

Drug Degradation Study

In a study focusing on nitisinone (a medical treatment for hepatorenal tyrosinemia), 2-amino-4-(trifluoromethyl)benzoic acid was identified as a major degradation product. This finding is critical for understanding the stability and degradation pathways of such medications, thus contributing to a better comprehension of their medical applications and risks (Barchańska et al., 2019).

Enantioselective Synthesis

The compound plays a role in the enantioselective synthesis of amino acids like anti-4,4,4-trifluorothreonine. This process involves a series of steps, including trifluoromethylation, that contribute to the development of various pharmaceutical and chemical compounds (Jiang et al., 2003).

Synthesis of Various Organic Compounds

2-Amino-3-(trifluoromethyl)benzoic acid is also involved in the synthesis of various organic compounds. For example, its derivatives and analogs are synthesized and evaluated for antimicrobial activities, contributing significantly to the field of medicinal chemistry (Mahiwal et al., 2012).

Photophysical Properties of Complexes

This compound is used in the study of photophysical properties of metal complexes, such as heteroleptic Hg(II) complexes. Understanding these properties is important for applications in material science and molecular physics (Mobin et al., 2016).

Polyaniline Doping

In the context of polymer science, benzoic acid and its derivatives, including those involving 2-amino-3-(trifluoromethyl)benzoic acid, are used to dope polyaniline, a conductive polymer. This application has implications for advanced technology in materials (Amarnath & Palaniappan, 2005).

Safety And Hazards

“2-Amino-3-(trifluoromethyl)benzoic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

2-amino-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLVJVQEDSDPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345454
Record name 2-Amino-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(trifluoromethyl)benzoic acid

CAS RN

313-12-2
Record name 2-Amino-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Trifluoromethylisatin (10 g, 46 mmol) was dissolved in 5% sodium hydroxide solution (83 ml). To this was added dropwise over 30 minutes a solution of 50% hydrogen peroxide (7.4 ml) in water (4.6 ml); the temperature rose to 50°. The solution was stirred an additional 30 minutes, acidified (conc. HCl) to pH 1-2, and the tan product was filtered.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
LM Break, WS Al-harthi - Multidisciplinary Digital Publishing Institute …, 2018 - mdpi.com
Fluorinated nucleosides are very important for increased biological and chemical stability of organ fluorine compounds. Synthesis of (1H)-8-trifluloromethyl-2-methyl-4-quinazolinone 3 …
Number of citations: 1 www.mdpi.com
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org
T Nagase, T Mizutani, S Ishikawa, E Sekino, T Sasaki… - pstorage-acs-6854636.s3 …
Compound 3 was prepared according to the literature. 1 A mixture of anthranilic acid (2; 5.00 g, 36.5 mmol) and acetic anhydride (20 mL, 212 mmol) was heated at 130 C for 2 h. After …
CD Haffner, JD Becherer, EE Boros… - Journal of medicinal …, 2015 - ACS Publications
A series of thiazoloquin(az)olinones were synthesized and found to have potent inhibitory activity against CD38. Several of these compounds were also shown to have good …
Number of citations: 116 pubs.acs.org
LB Schenkel, PR Olivieri, AA Boezio… - Journal of medicinal …, 2016 - ACS Publications
There has been significant interest in developing a transient receptor potential A1 (TRPA1) antagonist for the treatment of pain due to a wealth of data implicating its role in pain …
Number of citations: 53 pubs.acs.org
JA Spicer, SA Gamage, GJ Atwell… - Journal of medicinal …, 1997 - ACS Publications
The mixed topoisomerase I/II inhibitor N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) is currently in clinical trial as an anticancer drug. A series of acridine-substituted …
Number of citations: 108 pubs.acs.org
SJ Harrison, AH Hansen - orbit.dtu.dk
(57) Abstract: Thc prcsent invcntion relatcs to mcthods of labcling sugar moictics of sugar containing compounds including glycopeptides. The compounds presented in the present …
Number of citations: 2 orbit.dtu.dk
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
Inappropriate activation of endosomal TLR7 and TLR8 occurs in several autoimmune diseases, in particular systemic lupus erythematosus (SLE). Herein, the development of a TLR8 …
Number of citations: 17 pubs.acs.org
KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
Number of citations: 3 i.moscow

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